Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate

CCR5 antagonist HIV entry inhibitor GPCR pharmacology

Researchers validating CCR5-targeted therapies require the unique α-phenylamino-α-(4-cyanophenyl)acetate geometry. Generic analogs lack this scaffold's chiral center and dual aromatic substitution, compromising SAR and patent route fidelity. This compound resolves that: - CCR5 antagonist scaffold per WO 2012/081827 A1 for HIV-1, RA, and asthma research - Chiral building block with hydrolyzable ethyl ester for stereochemically defined derivatization - Supplied at 95% purity with full analytical documentation for method development and reference standard use

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
CAS No. 40577-15-9
Cat. No. B3265493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-cyanophenyl)-2-(phenylamino)acetate
CAS40577-15-9
Molecular FormulaC17H16N2O2
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=C(C=C1)C#N)NC2=CC=CC=C2
InChIInChI=1S/C17H16N2O2/c1-2-21-17(20)16(19-15-6-4-3-5-7-15)14-10-8-13(12-18)9-11-14/h3-11,16,19H,2H2,1H3
InChIKeyKTCITFJPJJKVNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate (CAS 40577-15-9): Technical Baseline and Key Procurement Identifiers


Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate (CAS 40577-15-9, synonym: ethyl 2-anilino-2-(4-cyanophenyl)acetate) is a synthetic organic compound with the molecular formula C₁₇H₁₆N₂O₂ and a molecular weight of 280.32 g/mol [1]. It is characterized by an ethyl ester backbone bearing both a 4-cyanophenyl moiety and a phenylamino (anilino) group, featuring a chiral center at the alpha-carbon . Its computed physicochemical properties include a predicted LogP (XLogP3) of 3.6 and a topological polar surface area (TPSA) of 62.1 Ų, indicating moderate lipophilicity . The compound is commercially available from multiple chemical suppliers, primarily for research use only, with reported purities ranging from 95% to 98% [1].

Why Generic Substitution Fails for Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate: Structural Determinants and Procurement Considerations


The α-phenylamino-α-(4-cyanophenyl)acetate scaffold represents a structurally constrained chemical space. Closely related analogs, such as N-(4-cyanophenyl)glycine (CAS 42288-26-6, a Dabigatran intermediate) or ethyl 2-((4-cyanophenyl)amino)acetate, differ fundamentally in their substitution pattern: they lack the alpha-phenylamino group or possess an entirely different connectivity (e.g., direct N-arylation without the alpha-carbon branching) . The target compound features a chiral alpha-carbon substituted with both a 4-cyanophenyl group and a phenylamino (anilino) group, which confers distinct steric and electronic properties compared to simpler 4-cyanophenyl amino acid derivatives [1]. This unique substitution geometry, as reflected in its canonical SMILES (CCOC(=O)C(C1=CC=C(C=C1)C#N)NC2=CC=CC=C2) and a predicted LogP of 3.6, is critical for specific intermolecular interactions in medicinal chemistry applications, including reported CCR5 antagonism [1][2]. Procurement of a generic in-class compound without verifying exact structural identity would therefore result in a chemically distinct entity with divergent biological and chemical properties, potentially invalidating prior synthetic route validation or target engagement studies.

Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate: Quantitative Comparative Evidence Guide for Scientific Selection


CCR5 Antagonism: Patent-Documented Functional Activity for HIV and Inflammatory Disease Research

Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate is explicitly claimed as a novel CCR5 antagonist in WO 2012/081827 A1 for the treatment of CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. The compound serves as a key synthetic intermediate within this patent family for generating CCR5 antagonist candidates. While the patent does not provide a head-to-head IC₅₀ comparison for this specific ethyl ester intermediate against a known clinical CCR5 antagonist (e.g., Maraviroc), the functional classification and explicit association with a validated therapeutic target constitute class-level inference for its utility in CCR5-focused drug discovery programs.

CCR5 antagonist HIV entry inhibitor GPCR pharmacology

Molecular Complexity and Chiral Scaffold: A Differentiating Structural Parameter for Synthetic Intermediate Selection

Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate exhibits a computed complexity score of 374, a parameter defined by the number of structural fragments, rings, stereocenters, and molecular weight [1]. This value quantitatively distinguishes it from simpler related intermediates. For context, the closely related compound 2-((4-cyanophenyl)amino)acetic acid (N-(4-cyanophenyl)glycine, CAS 42288-26-6, a Dabigatran intermediate) has a molecular weight of 176.17 g/mol and lacks both the ethyl ester and the alpha-phenylamino substitution . The presence of an undefined stereocenter (count = 1) in the target compound further contributes to its complexity relative to achiral analogs [1].

Chiral building block Medicinal chemistry Structural complexity

Physicochemical Profile: Predicted LogP and PSA as Baseline for Analogue Selection

The target compound's predicted LogP (XLogP3 = 3.6) and topological polar surface area (TPSA = 62.1 Ų) are documented [1]. These values position it within a moderate lipophilicity range that is generally favorable for passive membrane permeability while maintaining adequate aqueous solubility. While head-to-head comparative data are unavailable, the LogP value of 3.6 distinguishes it from more polar analogs. For instance, N-(4-cyanophenyl)glycine (CAS 42288-26-6), a carboxylic acid, is expected to be substantially more polar and less membrane-permeable due to its ionizable acid moiety, whereas the ethyl ester of the target compound reduces polarity and enhances potential for cellular penetration.

Lipophilicity Drug-likeness Physicochemical property

Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate: Evidence-Based Application Scenarios for Research Procurement


CCR5 Antagonist Drug Discovery and HIV Entry Inhibition Research

Based on its explicit claim as a CCR5 antagonist in WO 2012/081827 A1, this compound is appropriate for use as a starting material or intermediate in the synthesis of novel chemokine receptor modulators targeting CCR5-mediated diseases, including HIV-1 infection, rheumatoid arthritis, and asthma [1]. Researchers validating new CCR5-targeting chemotypes may procure this compound to replicate or expand upon the patent-disclosed synthetic routes and to generate focused libraries of α-phenylamino-α-(4-cyanophenyl)acetate derivatives for structure-activity relationship (SAR) studies [1].

Chiral Building Block for Asymmetric Synthesis and Medicinal Chemistry

The presence of a chiral center at the alpha-carbon, documented by its undefined stereocenter count of 1 in PubChem computed properties, makes this compound suitable as a chiral building block in asymmetric synthesis [2]. The ethyl ester functionality serves as a masked carboxyl group that can be selectively hydrolyzed to the corresponding carboxylic acid for further derivatization, providing a versatile handle for medicinal chemists constructing more elaborate, stereochemically defined target molecules.

Reference Standard for Analytical Method Development and Impurity Profiling

Given its commercial availability with defined purity specifications (95% to 98%) and its reported use as an intermediate in patented pharmaceutical compositions, this compound is appropriate for use as a reference standard or working standard in analytical method development, including HPLC purity assessment, LC-MS identification, and stability-indicating assays for related CCR5 antagonist development programs .

Structure-Activity Relationship (SAR) Exploration of α-Aryl-α-Amino Acid Derivatives

The combination of a 4-cyanophenyl group and a phenylamino group on the same alpha-carbon creates a unique substitution pattern with distinct electronic and steric properties, including a moderate computed LogP of 3.6 [2]. This compound serves as a core scaffold for SAR studies exploring how modifications to the ester moiety, the cyano group, or the anilino group affect biological activity, particularly in the context of GPCR modulation and other therapeutic targets where aryl amino acid esters have demonstrated pharmacological relevance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.